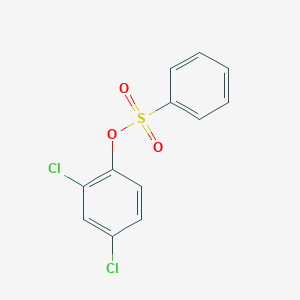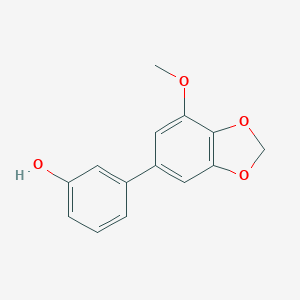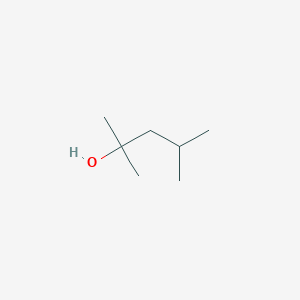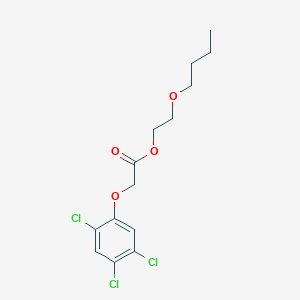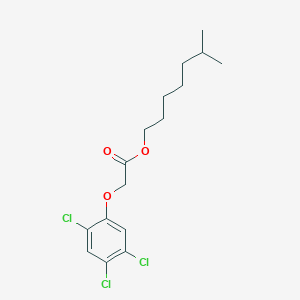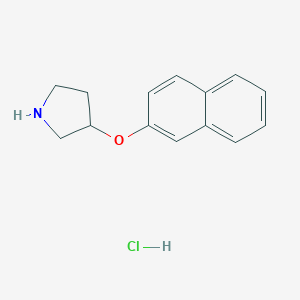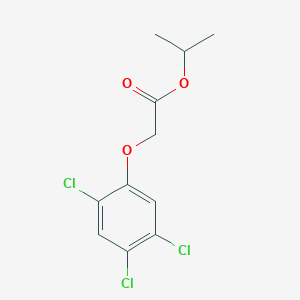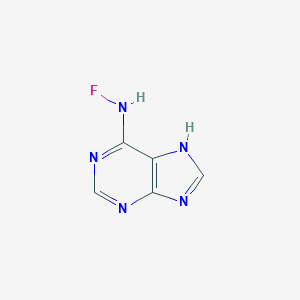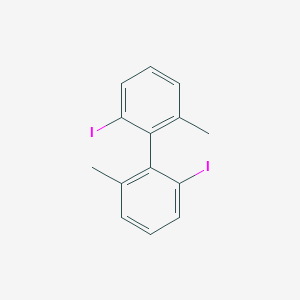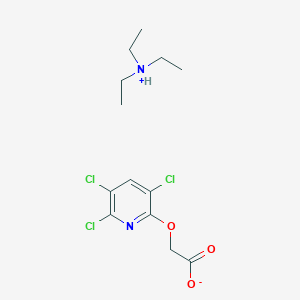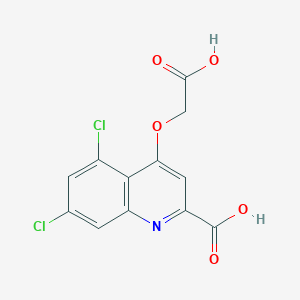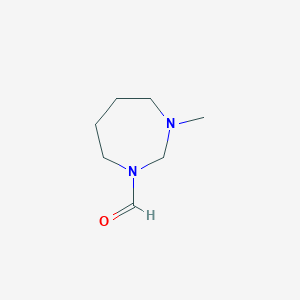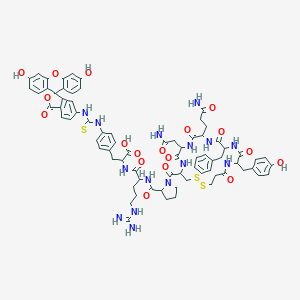
d9Phe(Flu)avt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D9Phe(Flu)avt is a peptide that has been extensively researched for its potential applications in scientific research. It is a derivative of the neuropeptide, substance P, and has been shown to have a high affinity for the neurokinin 1 receptor (NK1R).
Aplicaciones Científicas De Investigación
D9Phe(Flu)avt has been used extensively in scientific research as a tool to study the d9Phe(Flu)avt. It has been shown to be useful in the study of pain, inflammation, and other physiological processes that involve the d9Phe(Flu)avt. In addition, d9Phe(Flu)avt has been used to study the distribution and function of the d9Phe(Flu)avt in various tissues and organs.
Mecanismo De Acción
D9Phe(Flu)avt binds to the d9Phe(Flu)avt with high affinity, leading to the activation of intracellular signaling pathways. This activation can result in a variety of physiological responses, depending on the tissue or organ being studied. For example, in the central nervous system, activation of the d9Phe(Flu)avt by d9Phe(Flu)avt can lead to the release of neurotransmitters and the modulation of pain perception.
Efectos Bioquímicos Y Fisiológicos
D9Phe(Flu)avt has been shown to have a variety of biochemical and physiological effects, depending on the tissue or organ being studied. In the central nervous system, d9Phe(Flu)avt has been shown to modulate pain perception and to be involved in the regulation of mood and behavior. In the peripheral nervous system, d9Phe(Flu)avt has been shown to be involved in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using d9Phe(Flu)avt in lab experiments is its high affinity for the d9Phe(Flu)avt. This allows for the specific activation of the receptor without affecting other receptors or signaling pathways. In addition, the fluorescent label on d9Phe(Flu)avt allows for easy visualization and tracking of the peptide in tissues and cells.
One limitation of using d9Phe(Flu)avt in lab experiments is its potential for off-target effects. While d9Phe(Flu)avt has a high affinity for the d9Phe(Flu)avt, it may also bind to other receptors or proteins in certain tissues or conditions. In addition, the fluorescent label on d9Phe(Flu)avt may interfere with certain assays or experimental protocols.
Direcciones Futuras
There are many potential future directions for research involving d9Phe(Flu)avt. One area of interest is the development of new therapies for pain and inflammation based on the modulation of the d9Phe(Flu)avt. In addition, there is potential for the use of d9Phe(Flu)avt in the study of other physiological processes, such as the regulation of mood and behavior. Further research is needed to fully understand the potential applications of d9Phe(Flu)avt in scientific research.
Métodos De Síntesis
D9Phe(Flu)avt is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. The synthesis of d9Phe(Flu)avt involves the incorporation of a D-amino acid and a fluorescent label into the peptide sequence.
Propiedades
Número CAS |
126660-40-0 |
|---|---|
Nombre del producto |
d9Phe(Flu)avt |
Fórmula molecular |
C74H81N15O18S3 |
Peso molecular |
1564.7 g/mol |
Nombre IUPAC |
2-[[2-[[1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[4-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C74H81N15O18S3/c75-60(93)25-24-51-64(97)86-54(36-61(76)94)67(100)88-56(37-110-109-29-26-62(95)82-52(31-40-12-17-43(90)18-13-40)65(98)85-53(66(99)83-51)30-38-6-2-1-3-7-38)69(102)89-28-5-9-57(89)68(101)84-50(8-4-27-79-72(77)78)63(96)87-55(70(103)104)32-39-10-14-41(15-11-39)80-73(108)81-42-16-21-46-49(33-42)74(107-71(46)105)47-22-19-44(91)34-58(47)106-59-35-45(92)20-23-48(59)74/h1-3,6-7,10-23,33-35,50-57,90-92H,4-5,8-9,24-32,36-37H2,(H2,75,93)(H2,76,94)(H,82,95)(H,83,99)(H,84,101)(H,85,98)(H,86,97)(H,87,96)(H,88,100)(H,103,104)(H4,77,78,79)(H2,80,81,108) |
Clave InChI |
KDWOWJXJMHKBLM-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O |
Secuencia |
CYFQNCPRX |
Sinónimos |
1-desamino-8-Arg-9-(flu)Phe-vasotocin d9Phe(flu)AVT MHFP-AVT MPA(1),(4-NH2flu)Phe(9)AVT vasotocin, 1-(beta-mercaptopropionic acid)-8-Arg-9-(4-aminofluoresceinyl-Phe)- vasotocin, 1-deamino-arginyl(8)-(fluorescein)phenylalanine(9)- vasotocin, 1-desamino-Arg(8)-fluorescein-Phe(9)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



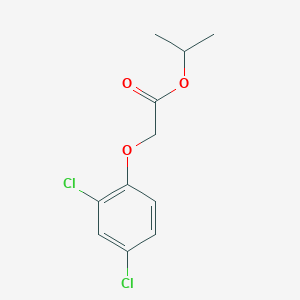
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)
